![molecular formula C13H5Cl6F3N2O2 B3042586 N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide CAS No. 647825-63-6](/img/structure/B3042586.png)
N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide
Overview
Description
Scientific Research Applications
Protein Kinase Inhibition
The trifluoromethyl group in N1-(3-(trifluoromethyl)phenyl) isophthalamide contributes to its inhibitory activity against protein kinases. Specifically, it targets the inactive conformation of vascular endothelial growth factor receptor (VEGFR). By disrupting cell signaling pathways, this compound shows promise as a scaffold for novel protein kinase inhibitors .
Cancer Treatment
Given its potential as a protein kinase inhibitor, N1-(3-(trifluoromethyl)phenyl) isophthalamide could play a crucial role in cancer therapy. Researchers are exploring its efficacy against various cancer-related protein kinases. The compound’s binding energy and affinity scores suggest it may be valuable in treating cancer .
Anticancer Activity
The design of N1-(3-(trifluoromethyl)phenyl) isophthalamide draws inspiration from approved anticancer drugs. Its pharmacophore features align with those of existing inhibitors, making it a promising candidate for further development .
Virtual Screening
Researchers employ virtual screening techniques to evaluate the compound’s interactions with protein targets. Docking scores, MM-PBSA/MM-GBSA binding energy, and RF-Score-VS affinities provide insights into its potential as a drug candidate .
Trifluoromethylation Reactions
Beyond its biological applications, the trifluoromethyl group in N1-(3-(trifluoromethyl)phenyl) isophthalamide is relevant in synthetic chemistry. Trifluoromethylation reactions play a crucial role in pharmaceuticals, agrochemicals, and materials .
Functionalization of Triazoles
In chemical synthesis, N1-(3-(trifluoromethyl)phenyl) isophthalamide derivatives may participate in N, S-difunctionalization reactions. These reactions enhance the versatility of triazoles, a class of heterocyclic compounds .
properties
IUPAC Name |
2,3,3-trichloro-N-[3-(2,3,3-trichloroprop-2-enoylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl6F3N2O2/c14-7(9(16)17)11(25)23-5-1-4(13(20,21)22)2-6(3-5)24-12(26)8(15)10(18)19/h1-3H,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIPWXZEFKHWKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(=C(Cl)Cl)Cl)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl6F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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